1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane
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Overview
Description
1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane is an organic compound with the molecular formula C14H21NO3S It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a sulfonyl group attached to a methoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with azepane. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide, sulfonate, or sulfone derivatives.
Scientific Research Applications
1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The azepane ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide: Contains an additional carboxamide group, which can alter its chemical properties and biological activity.
Uniqueness
1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane is unique due to its seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered rings. This can result in distinct biological activities and interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12-11-13(7-8-14(12)18-2)19(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWUKBMPRAMAMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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